![molecular formula C12H14BrN3O2 B2504276 tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate CAS No. 2306273-07-2](/img/structure/B2504276.png)
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
In the first paper, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, which involves a nitrile anion cyclization strategy. This method achieves a high overall yield and enantiomeric excess, indicating that similar strategies could potentially be applied to the synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate . The second paper outlines a seven-step process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process is noted for being simple, cost-efficient, and environmentally friendly, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate would likely be characterized by techniques such as NMR and MS, as mentioned in the second paper for related compounds . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate. However, the first paper demonstrates the use of diethyl chlorophosphate and lithium hexamethyldisilazide in cyclization reactions, which could be relevant for the activation and cyclization steps in the synthesis of similar compounds .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate are not directly discussed, the papers suggest that similar tert-butyl carbamate compounds can be synthesized with high purity and yield, and their structures can be thoroughly characterized. The environmental friendliness and cost-efficiency of the synthesis process are also highlighted, which are important considerations for the development of new compounds .
Scientific Research Applications
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds were potent in vitro and showed potential as anti-inflammatory agents and in pain management in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity
Compounds derived from tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains, with some compounds showing strong inhibitory effects on the oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
3. Lithiation and Silylation Studies
Research on the lithiation of derivatives including tert-butyl N-(pyridin-3-ylmethyl)carbamate revealed insights into regioselective side-chain lithiation and reaction with various electrophiles, enhancing understanding of the chemical properties and potential applications of these compounds (Smith et al., 2013).
4. Synthesis of Imidazo[4,5-c]pyridin-2-ons
Innovative synthetic routes were explored for tert-butyl carbamates, leading to the formation of various novel compounds. These synthetic methods expand the range of possible derivatives and applications in various fields of chemistry and pharmacology (Bakke et al., 2003).
5. Palladium-Catalyzed Synthesis
Tert-butyl (2-chloropyridin-3-yl)carbamate was utilized in a palladium-catalyzed amination and intramolecular amidation process, highlighting its utility in complex chemical syntheses. This indicates its potential in the development of novel compounds and materials (Scott, 2006).
properties
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHMOABEUENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

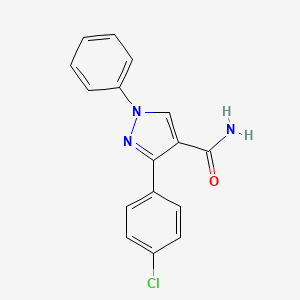
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

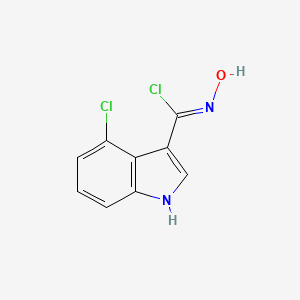
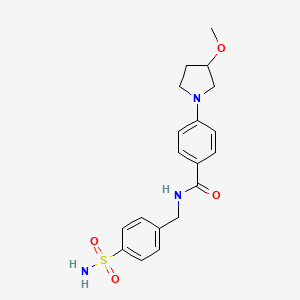
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)



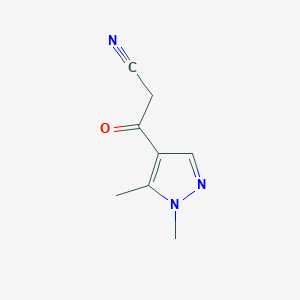
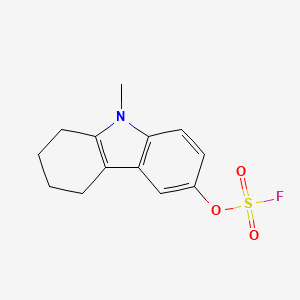

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)